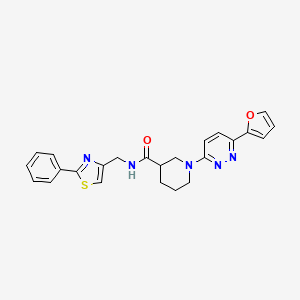
1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycine Transporter 1 Inhibition
- One study identified a compound structurally similar to 1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide, which exhibited potent glycine transporter 1 (GlyT1) inhibitory activity. This suggests potential applications in modulating glycine levels in the brain, impacting neurological disorders (Yamamoto et al., 2016).
Antidepressant and Antianxiety Activities
- Another research found that derivatives of similar compounds showed significant antidepressant and antianxiety activities in behavioral tests. This implies potential use in the treatment of mood disorders (Kumar et al., 2017).
Anti-angiogenic and DNA Cleavage Properties
- A study on related compounds demonstrated significant anti-angiogenic and DNA cleavage activities. This suggests potential applications in cancer research, particularly in inhibiting tumor growth and affecting cancer cell DNA (Kambappa et al., 2017).
5-HT2 Antagonist Activity
- Compounds with a similar structure have been found to exhibit 5-HT2 antagonist activity, indicating potential applications in psychiatric conditions like schizophrenia and depression (Watanabe et al., 1993).
Soluble Epoxide Hydrolase Inhibition
- Research identified compounds in the same class as potent inhibitors of soluble epoxide hydrolase, suggesting their use in exploring new treatments for diseases related to the enzyme's activity (Thalji et al., 2013).
Antiprotozoal Activity
- A study on related compounds reported strong antiprotozoal activities, indicating potential applications in treating diseases caused by protozoan parasites (Ismail et al., 2004).
Structural and Electronic Properties in Anticonvulsants
- Investigations into the crystal structures of similar compounds have provided insights into their roles as anticonvulsants, offering potential applications in seizure management (Georges et al., 1989).
Plant Growth Stimulation
- New derivatives of related compounds have shown plant growth stimulating effects, suggesting applications in agriculture (Pivazyan et al., 2019).
CB1 Cannabinoid Receptor Interaction
- A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with similar structure, explored its interaction with the CB1 cannabinoid receptor, potentially informing drug development for cannabinoid-related therapies (Shim et al., 2002).
Urotensin-II Receptor Antagonism
- Research on 5-arylfuran-2-carboxamide derivatives, related to the compound of interest, showed potential as urotensin-II receptor antagonists. This could be relevant in developing treatments for cardiovascular diseases (Lim et al., 2019).
properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-23(25-14-19-16-32-24(26-19)17-6-2-1-3-7-17)18-8-4-12-29(15-18)22-11-10-20(27-28-22)21-9-5-13-31-21/h1-3,5-7,9-11,13,16,18H,4,8,12,14-15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLFQXTNDDFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
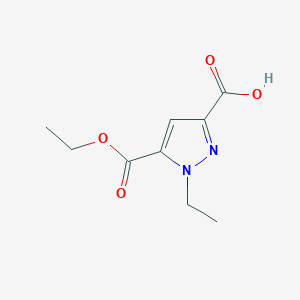
![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)

![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)
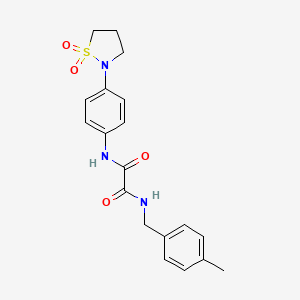
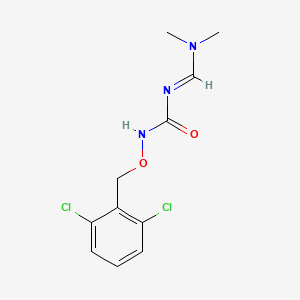
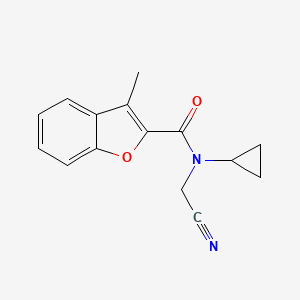


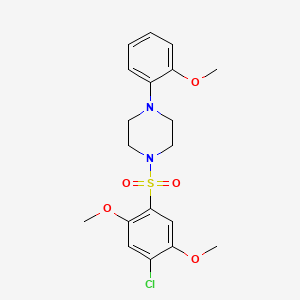

![1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2452883.png)
![Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate](/img/structure/B2452885.png)